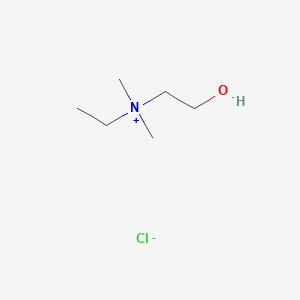

Ethyl(2-hydroxyethyl)dimethylammonium chloride

概要

説明

Ethyl(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C6H16ClNO. It is commonly used as a cationic surfactant and has applications in various industries due to its surface-active properties. This compound is known for its ability to act as an antistatic agent, disinfectant, and emulsifier.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl(2-hydroxyethyl)dimethylammonium chloride can be synthesized through the reaction of 2-chloroethanol with dimethylamine under alkaline conditions. The reaction typically requires an inert atmosphere to prevent the interference of moisture and air. The general reaction is as follows:

2-chloroethanol+dimethylamine→Ethyl(2-hydroxyethyl)dimethylammonium chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained under controlled temperatures and pressures. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound. The product is then purified through crystallization or distillation to obtain the desired purity.

化学反応の分析

Types of Reactions

Ethyl(2-hydroxyethyl)dimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield ethyl(2-hydroxyethyl)dimethylamine and sodium chloride.

科学的研究の応用

Biological Research

- Choline Metabolism : Ethyl(2-hydroxyethyl)dimethylammonium chloride serves as a model compound for studying choline metabolism and its interrelationships with methionine metabolism. It acts as a methyl donor in metabolic processes, which is crucial for synthesizing phospholipids and neurotransmitters .

- Cell Membrane Studies : Its role in enhancing electrical conductivity across cell membranes makes it valuable for electrochemical impedance spectroscopy. This application is significant in understanding cell membrane dynamics and transport mechanisms .

Surfactant Studies

- Surface Activity : The compound exhibits surfactant properties that are beneficial for studying surface tension dynamics. Research indicates that the surface activity increases with the number of hydroxyethyl groups present, making it a subject of interest in the development of new surfactants .

Enzyme Inhibition Studies

- This compound can inhibit certain enzyme activities by forming complexes with enzymes, thus serving as a useful tool in enzymology to explore reaction mechanisms and enzyme kinetics .

Animal Feed Additive

- The compound is recognized as a water-soluble B-vitamin essential for promoting growth in poultry. It aids in fat transport and metabolism while protecting cell membrane structures, thereby enhancing overall health and productivity in chickens .

Soil Amendments

- This compound is also utilized as a soil amendment to improve nutrient uptake and enhance soil health. Its ability to form deep eutectic solvents with other compounds increases its efficacy as an agricultural additive .

Chemical Manufacturing

- The compound is employed as an intermediate in the synthesis of various chemicals, including surfactants and other quaternary ammonium compounds. Its role as a processing aid in petroleum production highlights its versatility in industrial applications .

Cleaning Products

- This compound is incorporated into cleaning products due to its surfactant properties, which enhance cleaning efficiency by reducing surface tension and improving wetting properties .

Water Treatment

- Its application extends to water treatment processes where it functions as a pH regulator and stabilizing agent, contributing to the effective management of water quality .

Case Study 1: Poultry Growth Enhancement

A study demonstrated that the addition of this compound to poultry feed resulted in significant improvements in growth rates and egg production. Chickens receiving this additive showed enhanced fat metabolism, leading to healthier liver function and increased hatchability rates.

Case Study 2: Surfactant Performance

Research comparing various quaternary ammonium surfactants revealed that this compound exhibited superior surface activity compared to traditional surfactants. This enhanced performance was attributed to its unique chemical structure, which allows better interaction with hydrophobic surfaces.

作用機序

The mechanism of action of ethyl(2-hydroxyethyl)dimethylammonium chloride involves its interaction with cell membranes and proteins. As a cationic surfactant, it can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as a disinfectant and antimicrobial agent. The compound can also interact with proteins, altering their structure and function, which contributes to its antistatic and emulsifying properties.

類似化合物との比較

Similar Compounds

- Bis(2-hydroxyethyl)dimethylammonium chloride

- Hexadecyl(2-hydroxyethyl)dimethylammonium chloride

Uniqueness

Ethyl(2-hydroxyethyl)dimethylammonium chloride is unique due to its specific molecular structure, which imparts distinct surface-active properties. Compared to bis(2-hydroxyethyl)dimethylammonium chloride, it has a different alkyl chain length, affecting its solubility and interaction with other molecules. Hexadecyl(2-hydroxyethyl)dimethylammonium chloride, on the other hand, has a longer alkyl chain, making it more hydrophobic and suitable for applications requiring stronger hydrophobic interactions.

生物活性

Ethyl(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. The presence of both ethyl and hydroxyethyl groups enhances its hydrophilicity, making it effective in various aqueous environments.

Antimicrobial Activity

The primary area of research surrounding this compound is its antimicrobial properties. It has been shown to exhibit significant activity against a range of microorganisms, including bacteria and fungi.

Antibacterial Activity

Research indicates that quaternary ammonium compounds (QACs), including this compound, possess broad-spectrum antibacterial properties. A study demonstrated that QACs can inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the range of 0.5 to 4 mg/mL, indicating potent antibacterial effects.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 4.0 |

Antifungal Activity

In addition to its antibacterial properties, this compound has been studied for its antifungal effects, particularly against Candida species. The compound demonstrated fungicidal activity with MIC values ranging from 6.25 to 100 mg/mL against various Candida strains.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 25 |

| Candida krusei | 50 |

| Candida glabrata | 12.5 |

The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial membrane, leading to increased permeability and eventual cell lysis.

Case Studies

- Case Study on Wound Infections : A clinical trial involving patients with infected wounds treated with a topical formulation containing this compound showed a significant reduction in bacterial load compared to standard treatments. The study reported a decrease in infection rates by over 50% within two weeks of treatment.

- Biofilm Disruption : Another study investigated the efficacy of this compound in disrupting biofilms formed by Staphylococcus epidermidis. Results indicated that the compound could effectively reduce biofilm biomass by more than 70% at sub-MIC concentrations, suggesting potential applications in preventing device-related infections.

Safety and Toxicity

While the antimicrobial properties are promising, safety assessments are crucial for any therapeutic use. Studies have indicated that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations, but further research is necessary to fully understand its safety profile.

特性

IUPAC Name |

ethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO.ClH/c1-4-7(2,3)5-6-8;/h8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMAUGSVBCBNBS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940779 | |

| Record name | N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19147-34-3 | |

| Record name | Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19147-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl(2-hydroxyethyl)dimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019147343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(2-hydroxyethyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。